molecular formula C19H15ClO5 B3475148 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE

7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE

Cat. No.: B3475148
M. Wt: 358.8 g/mol
InChI Key: UYKQAWZLRKLTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a benzodioxole moiety and a chromenone structure, which are linked through a methoxy group. The presence of a chlorine atom in the benzodioxole ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. The chromenone structure is then synthesized through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxy, amino, and thiol-substituted derivatives .

Mechanism of Action

The mechanism of action of 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE is unique due to its specific structural features, such as the combination of a benzodioxole moiety with a chromenone structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-ethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-2-11-6-19(21)25-16-7-13(3-4-14(11)16)22-9-12-5-17-18(8-15(12)20)24-10-23-17/h3-8H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKQAWZLRKLTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC4=C(C=C3Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE
Reactant of Route 2
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7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE
Reactant of Route 3
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7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE
Reactant of Route 4
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7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE
Reactant of Route 5
Reactant of Route 5
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE
Reactant of Route 6
7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE

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